Methyl 5-bromo-3-iodo-1-methyl-1H-indazole-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-bromo-3-iodo-1-methyl-1H-indazole-7-carboxylate is an organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This particular compound is characterized by the presence of bromine and iodine atoms, which can significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of Methyl 5-bromo-3-iodo-1-methyl-1H-indazole-7-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 7-iodo-1H-indazole with a brominating agent to introduce the bromine atom at the 5-position. This is followed by esterification to introduce the methyl ester group at the 7-carboxylate position . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Methyl 5-bromo-3-iodo-1-methyl-1H-indazole-7-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and iodine atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and various oxidizing or reducing agents depending on the desired transformation .
Wissenschaftliche Forschungsanwendungen
Methyl 5-bromo-3-iodo-1-methyl-1H-indazole-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 5-bromo-3-iodo-1-methyl-1H-indazole-7-carboxylate involves its interaction with various molecular targets. The presence of bromine and iodine atoms can influence its binding affinity to specific enzymes or receptors, potentially altering biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate enzyme activity and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Methyl 5-bromo-3-iodo-1-methyl-1H-indazole-7-carboxylate can be compared with other indazole derivatives, such as:
5-Bromo-1-methyl-1H-indazole: Lacks the iodine atom, which can affect its reactivity and biological activity.
3-Iodo-1-methyl-1H-indazole: Lacks the bromine atom, leading to different chemical properties.
Methyl 5-bromo-1H-indazole-7-carboxylate: Lacks the iodine atom, which can influence its chemical behavior and applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H8BrIN2O2 |
---|---|
Molekulargewicht |
394.99 g/mol |
IUPAC-Name |
methyl 5-bromo-3-iodo-1-methylindazole-7-carboxylate |
InChI |
InChI=1S/C10H8BrIN2O2/c1-14-8-6(9(12)13-14)3-5(11)4-7(8)10(15)16-2/h3-4H,1-2H3 |
InChI-Schlüssel |
VJHZVDRIKOHPGS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2C(=O)OC)Br)C(=N1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.